

1H-Tetrazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1H-Tetrazole**

Cat. No.: **B012913**

[Get Quote](#)

An In-depth Examination of the Synthesis, Properties, and Applications of a Key Heterocyclic Compound

Introduction

1H-Tetrazole is a nitrogen-rich, five-membered heterocyclic compound that has garnered significant attention across various scientific disciplines, particularly in medicinal chemistry and materials science. Its unique structural and electronic properties make it a versatile building block in drug design, where it frequently serves as a bioisostere for the carboxylic acid group. This technical guide provides a detailed overview of **1H-Tetrazole**, covering its fundamental properties, synthesis protocols, applications, and safety considerations, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Data

1H-Tetrazole is an odorless, white to light-yellow crystalline powder.^[1] Its fundamental properties are summarized in the table below, providing a quantitative overview of this compound.

Property	Value	Reference
Chemical Formula	CH ₂ N ₄	[1] [2] [3]
Molecular Weight	70.05 g/mol	[1] [3] [4]
Exact Mass	70.027946081 Da	[1]
Melting Point	155-157 °C	[1]
Density	1.529 g/cm ³	[3]
Water Solubility	23 g/100 mL at 20 °C	[1]
CAS Registry Number	288-94-8	[2]

Synthesis and Experimental Protocols

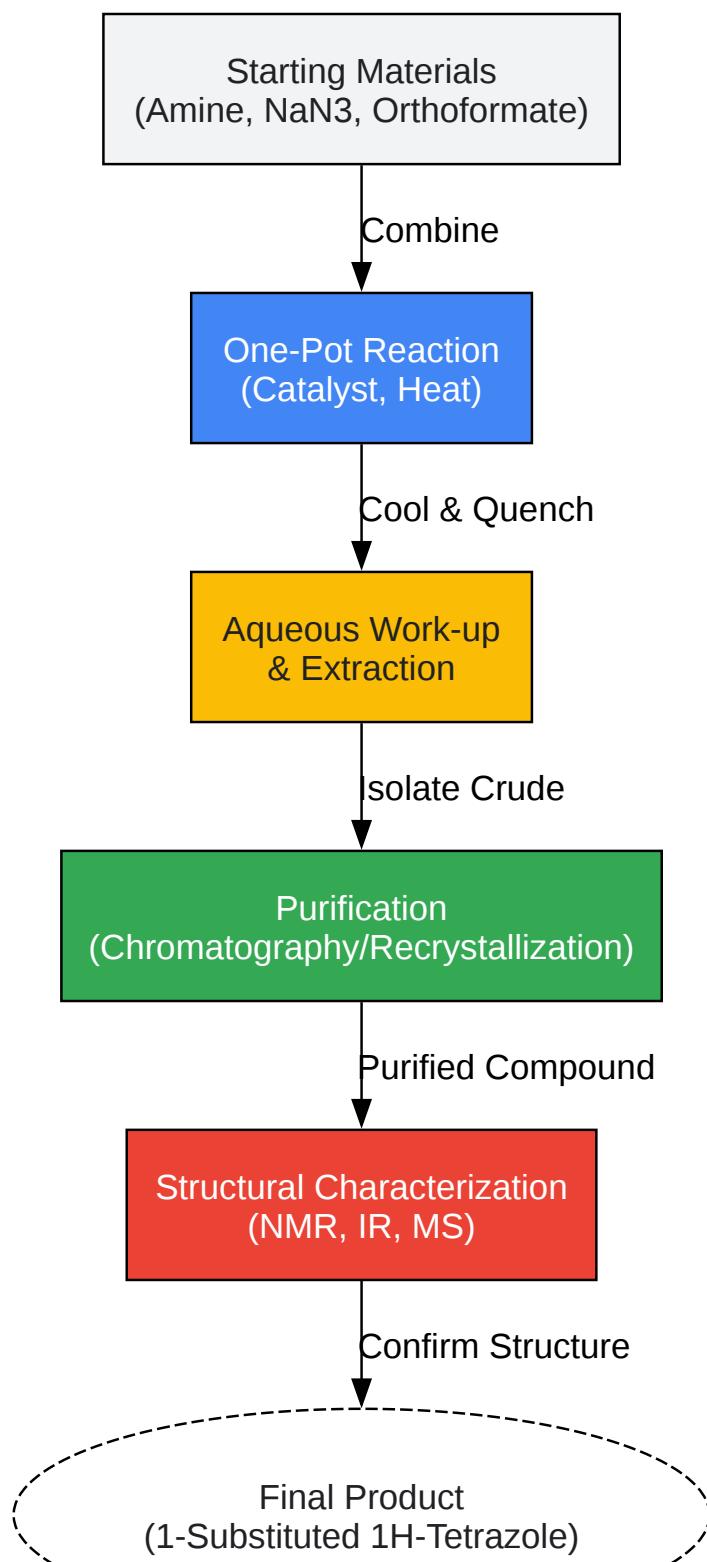
The synthesis of tetrazoles can be achieved through several routes. A prevalent and effective method involves the heterocyclization of primary amines with an orthoester and sodium azide. [\[5\]](#)[\[6\]](#) This one-pot synthesis is valued for its use of readily available and inexpensive starting materials.[\[5\]](#)

Experimental Protocol: Synthesis of 1-Substituted 1H-Tetrazoles

This protocol outlines a general procedure for the synthesis of 1-substituted **1H-tetrazoles** from a primary amine, triethyl orthoformate, and sodium azide.

Materials:

- Substituted primary amine (2.0 mmol)
- Sodium azide (NaN₃) (2.0 mmol)
- Triethyl orthoformate (2.4 mmol)[\[7\]](#)
- Catalyst (e.g., Yb(OTf)₃, Zinc salts, or ASBN catalyst) (catalytic amount)[\[7\]](#)[\[8\]](#)
- Solvent (e.g., acetic acid, DMSO, or solvent-free)[\[5\]](#)[\[9\]](#)


Procedure:

- In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, combine the primary amine (2.0 mmol), sodium azide (2.0 mmol), and the chosen solvent.[5]
- Add the catalyst to the mixture.
- Slowly add triethyl orthoformate (2.4 mmol) to the stirring mixture at room temperature.[7]
- Heat the reaction mixture to the appropriate temperature (e.g., 100-120 °C) and maintain under reflux for the required time (typically 3-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[5][7]
- Upon completion, cool the reaction mixture to room temperature.
- Perform an aqueous work-up. Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to yield the desired 1-substituted **1H-tetrazole**.

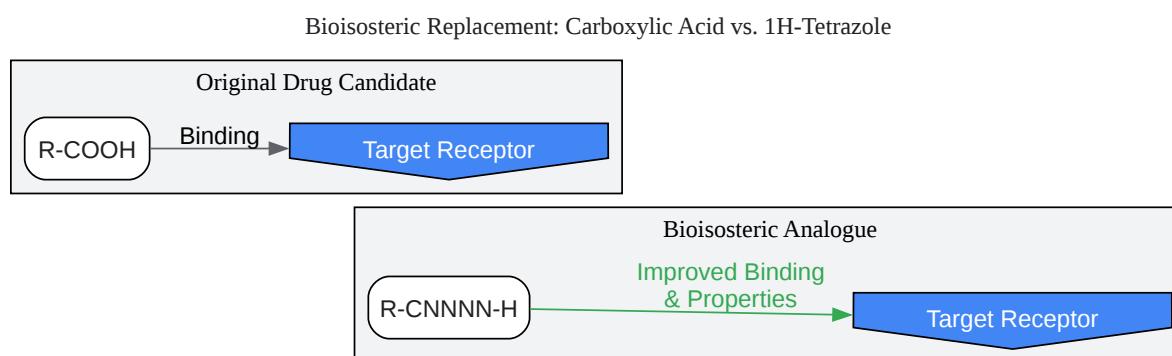
Characterization:

- Confirm the structure of the synthesized compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The logical workflow for this process, from starting materials to the final characterized product, is illustrated in the diagram below.

[Click to download full resolution via product page](#)

General workflow for the synthesis and characterization of 1-substituted **1H-tetrazoles**.


Applications in Drug Development

The tetrazole ring is a privileged scaffold in medicinal chemistry, appearing in over 20 FDA-approved drugs.[10][11][12] Its prominence stems from its role as a bioisostere of the carboxylic acid functional group.[10][13]

Bioisosterism with Carboxylic Acid: The tetrazole ring mimics the steric and electronic properties of a carboxylic acid. Its pKa is comparable to that of carboxylic acids, allowing it to exist as an anion at physiological pH.[14] This substitution can lead to significant improvements in a drug candidate's properties, including:

- Enhanced Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation than a carboxylic acid.[11]
- Increased Lipophilicity: Replacing a carboxylic acid with a tetrazole can improve the molecule's ability to cross cell membranes.[11]
- Improved Potency and Receptor Binding: The unique geometry and electronic distribution of the tetrazole can lead to more favorable interactions with biological targets.[11]

The following diagram illustrates the concept of bioisosteric replacement in a generic drug molecule.

[Click to download full resolution via product page](#)

Bioisosteric relationship between a carboxylic acid and a **1H-tetrazole** moiety in drug design.

Safety and Handling

1H-Tetrazole presents a significant explosion risk and must be handled with extreme caution.

- **Explosion Hazard:** It can explode if exposed to shock, friction, or heat.[1] It is classified as an explosive substance (UN 0504, Class 1.1).[15] Heating above its melting point of 155-157 °C can lead to rapid and explosive decomposition.[16]
- **Handling:** Always handle in a well-ventilated area using non-sparking tools.[16][17] Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant gloves, and impervious clothing.[16][17][18] Grounding and bonding of containers and receiving equipment is essential to prevent electrostatic discharge.[15][16]
- **Storage:** Store in the original container in a cool, dry, and well-ventilated place, away from heat, sparks, open flames, and other ignition sources.[15][16][18] It should be stored separately from combustible materials, strong acids, strong bases, and oxidizers.[15][16]
- **First Aid:** In case of contact, immediately flush skin or eyes with plenty of water.[17] If inhaled, move the victim to fresh air.[17] Seek immediate medical attention in all cases of exposure.[15][17]

Conclusion

1H-Tetrazole is a compound of immense value in modern chemistry. Its unique properties as a stable, nitrogen-rich heterocycle make it an indispensable tool in the development of new pharmaceuticals. While its utility is vast, the inherent hazards associated with its handling and storage necessitate strict adherence to safety protocols. A thorough understanding of its chemistry, synthesis, and safety profile is crucial for any researcher or scientist working with this versatile and powerful molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1H-Tetrazole | CH₂N₄ | CID 67519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Tetrazole [webbook.nist.gov]
- 3. 1H-Tetrazole(288-94-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 1H-TETRAZOLE | 27988-97-2 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1H-Tetrazole synthesis [organic-chemistry.org]
- 9. One-pot synthesis of 1-substituted 1H-1,2,3,4-tetrazoles ... [degruyterbrill.com]
- 10. BIOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 11. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Tetrazole | Antibacterial | TargetMol [targetmol.com]
- 14. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giantchemsolutions.com [giantchemsolutions.com]
- 16. echemi.com [echemi.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- To cite this document: BenchChem. [1H-Tetrazole: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b012913#molecular-weight-and-formula-of-1h-tetrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com